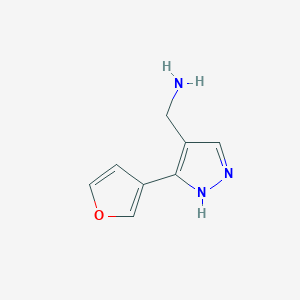

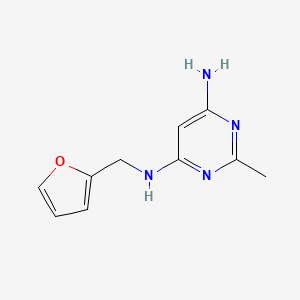

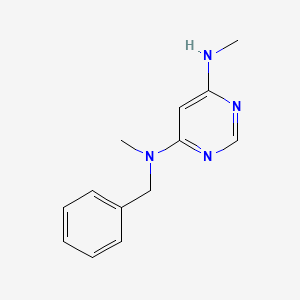

1-(4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-one

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular formula of this compound is C11H19N5O . The InChI code is 1S/C11H19N5O/c1-9-13-10(12)8-11(14-9)16-4-2-15(3-5-16)6-7-17/h8,17H,2-7H2,1H3,(H2,12,13,14) .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

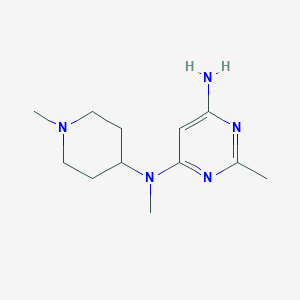

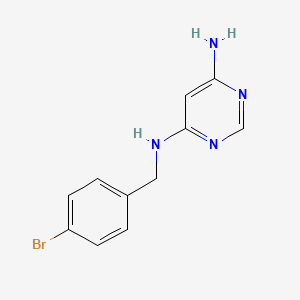

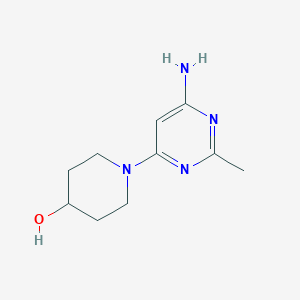

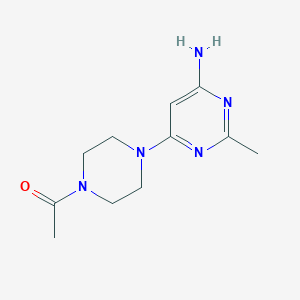

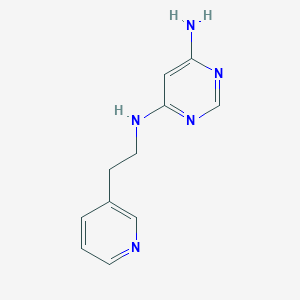

Synthesis and Anti-proliferative Activities : Research has focused on the synthesis of compounds with similar structures, demonstrating significant anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. For instance, substituted 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles have shown better activities compared to curcumin, indicating their potential as anticancer agents (Parveen et al., 2017).

Alternative Synthetic Routes : Efforts have been made to develop alternative synthetic routes for related compounds, highlighting the versatility and adaptability of synthetic strategies to yield targeted chemical entities with potential biological significance (Shahinshavali et al., 2021).

Antitumor and Antimicrobial Activities : Several studies have investigated the antitumor activities of piperazine-based compounds, demonstrating their effects on tumor DNA methylation in vitro (Hakobyan et al., 2020). Additionally, antimicrobial activities against various bacterial and fungal strains have been reported, suggesting their potential as antibiotic and antifungal agents (Baker et al., 2022).

Hypoglycemic Agents : The synthesis of novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, including compounds structurally related to 1-(4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-one, have been explored for their dual-action as hypoglycemic agents, activating both glucokinase and PPARγ, showing significant efficacy in lowering glucose levels in mice (Song et al., 2011).

Structural Analysis and Characterization

- Crystal Structure Analysis : The crystal structure and Hirshfeld surface analysis of the hydrochloride salt of related compounds have been performed to understand better the molecular interactions and structural conformations that might contribute to their biological activities (Ullah & Stoeckli-Evans, 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Eigenschaften

IUPAC Name |

1-[4-(6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O/c1-8-13-10(12)7-11(14-8)16-5-3-15(4-6-16)9(2)17/h7H,3-6H2,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHHFYSRUNTYDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzoic acid](/img/structure/B1470615.png)

![3-[4-(Propan-2-yl)phenyl]cyclobutan-1-one](/img/structure/B1470616.png)

![3-[(4-Fluorophenyl)methylidene]azetidine](/img/structure/B1470617.png)

![1-{[(2-Methoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1470620.png)

![N-methylspiro[3.3]heptan-2-amine](/img/structure/B1470627.png)